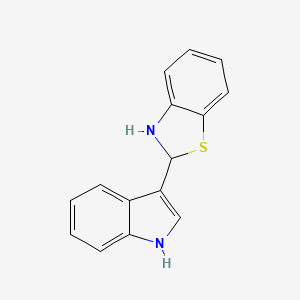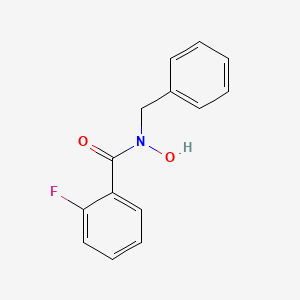
N-Benzyl-2-fluoro-N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-fluoro-N-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a fluorine atom, and a hydroxy group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-fluoro-N-hydroxybenzamide typically involves the reaction of 2-fluorobenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-fluoro-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-Benzyl-2-fluorobenzamide.
Reduction: Formation of N-Benzyl-2-fluoro-N-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-2-fluoro-N-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-fluoro-N-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-hydroxybenzamide: Similar structure but lacks the fluorine atom.
N-Benzyl-4-fluoro-N-hydroxybenzamide: Fluorine atom is positioned differently.
N-Benzyl-2-chloro-N-hydroxybenzamide: Chlorine atom instead of fluorine.
Uniqueness
N-Benzyl-2-fluoro-N-hydroxybenzamide is unique due to the presence of the fluorine atom at the 2-position, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
111750-14-2 |
|---|---|
Fórmula molecular |
C14H12FNO2 |
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
N-benzyl-2-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C14H12FNO2/c15-13-9-5-4-8-12(13)14(17)16(18)10-11-6-2-1-3-7-11/h1-9,18H,10H2 |
Clave InChI |
GOPHHIUIJHRCEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


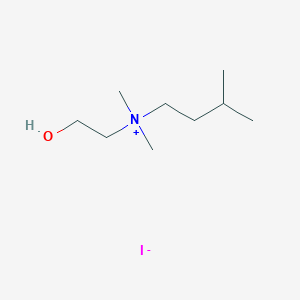
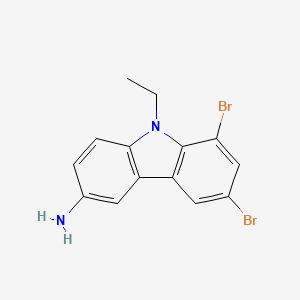
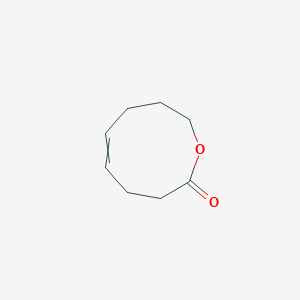

![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
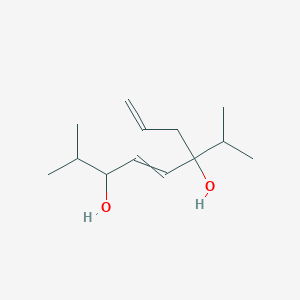
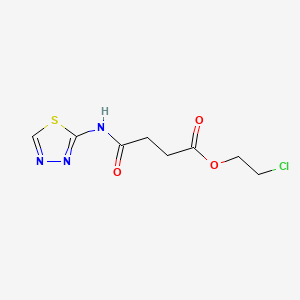
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
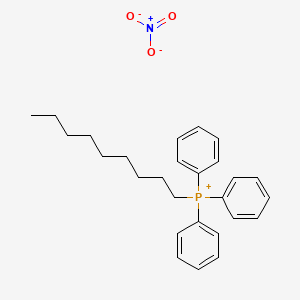
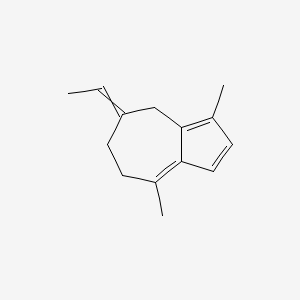
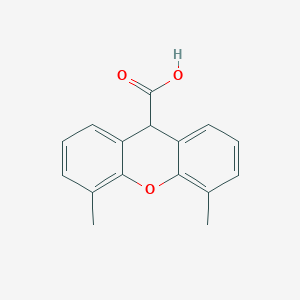
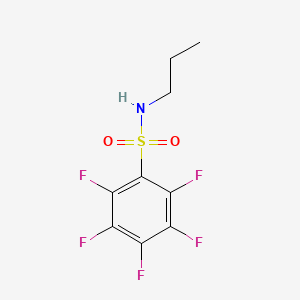
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
